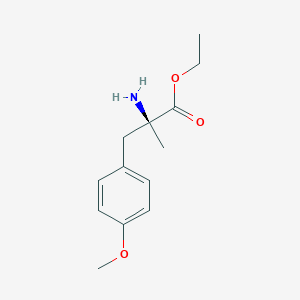
4-Methoxyphenylzinc iodide
Vue d'ensemble
Description
4-Methoxyphenylzinc iodide: is an organozinc compound with the molecular formula CH₃OC₆H₄ZnI . It is commonly used in organic synthesis as a nucleophile in various chemical reactions. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in the field of synthetic organic chemistry .
Mécanisme D'action
Target of Action
4-Methoxyphenylzinc iodide is a type of organozinc reagent . Organozinc reagents are typically used in organic synthesis, where they act as nucleophiles and can react with a variety of electrophilic targets. The primary targets of this compound are therefore electrophilic carbon atoms present in various organic compounds .
Mode of Action
The mode of action of this compound involves its reaction with electrophilic carbon atoms. The zinc atom in the compound carries a partial negative charge, allowing it to act as a nucleophile. It forms a bond with the electrophilic carbon atom, leading to the formation of a new carbon-carbon bond .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds in organic compounds. This can lead to the synthesis of new compounds or the modification of existing ones . The specific molecular and cellular effects would depend on the nature of the compounds being synthesized and their subsequent interactions with biological systems.
Action Environment
The action of this compound is highly dependent on the environment in which it is used. As a laboratory reagent, it is typically used in controlled conditions, including specific temperatures and solvents, to optimize its reactivity . In particular, it is often used in anhydrous and oxygen-free environments to prevent its decomposition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methoxyphenylzinc iodide can be synthesized through the direct insertion of zinc into 4-iodoanisole. The reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often involve heating the mixture to facilitate the insertion of zinc into the carbon-iodine bond .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with precise temperature and pressure controls to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxyphenylzinc iodide primarily undergoes nucleophilic addition reactions. It can participate in various types of reactions, including:
Substitution Reactions: Reacts with electrophiles to replace the iodide group.
Coupling Reactions: Forms carbon-carbon bonds with other organic molecules.
Reduction Reactions: Can be reduced to form different organic compounds.
Common Reagents and Conditions:
Electrophiles: Such as alkyl halides and acyl chlorides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent.
Major Products: The major products formed from reactions involving this compound include substituted aromatic compounds, coupled products, and reduced organic molecules .
Applications De Recherche Scientifique
4-Methoxyphenylzinc iodide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Plays a role in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Comparaison Avec Des Composés Similaires
- Phenylzinc iodide
- 3-Methoxyphenylzinc iodide
- 4-Acetoxyphenylzinc iodide
- 2,5-Difluoro-4-methoxyphenylzinc bromide
Comparison: 4-Methoxyphenylzinc iodide is unique due to the presence of the methoxy group at the para position, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylzinc iodide, the methoxy group can provide additional stabilization to the intermediate species formed during reactions. This can lead to higher yields and selectivity in certain synthetic applications .
Propriétés
IUPAC Name |
iodozinc(1+);methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJFRVJNFBRNFW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[C-]C=C1.[Zn+]I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IOZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3255329.png)

![1'H-spiro[cyclohexane-1,2'-quinoline]](/img/structure/B3255339.png)



![1,7-Diazaspiro[3.5]nonane](/img/structure/B3255370.png)


![2-methyl-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B3255388.png)




